(5-Methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)boronic acid
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Overview
Description
(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. The structure of this compound includes a benzodioxin ring system, which is a fused ring consisting of a benzene ring and a dioxin ring, with a methoxy group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)boronic acid typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced by methylation of the hydroxyl group on the benzene ring using a methylating agent such as dimethyl sulfate or methyl iodide.
Boronic Acid Formation: The final step involves the introduction of the boronic acid group. This can be achieved through the reaction of the methoxy-substituted benzodioxin with a boron-containing reagent such as boronic acid or boronate ester under suitable conditions.
Industrial Production Methods: Industrial production of (8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the boronic acid group, converting it to the corresponding borane or boronate ester.
Substitution: The compound can participate in substitution reactions, especially at the boronic acid group, where it can form new carbon-boron bonds through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions, with bases such as potassium carbonate or sodium hydroxide.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of borane or boronate ester.
Substitution: Formation of new carbon-boron bonds, leading to various substituted benzodioxin derivatives.
Scientific Research Applications
(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological studies.
Industry: The compound can be used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other bioactive molecules. The compound can also participate in electron transfer reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: This compound shares the benzodioxin ring system but lacks the methoxy and boronic acid groups.
6-Acetyl-1,4-benzodioxane: Similar structure with an acetyl group instead of a methoxy group and boronic acid.
Uniqueness: (8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)boronic acid is unique due to the presence of both the methoxy group and the boronic acid group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H11BO5 |
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Molecular Weight |
209.99 g/mol |
IUPAC Name |
(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)boronic acid |
InChI |
InChI=1S/C9H11BO5/c1-13-7-4-6(10(11)12)5-8-9(7)15-3-2-14-8/h4-5,11-12H,2-3H2,1H3 |
InChI Key |
BEZBSGWLFWBOIJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C(=C1)OC)OCCO2)(O)O |
Origin of Product |
United States |
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